N-Nitroso-N-methyl-DL-phenylalanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-methyl-DL-phenylalanine typically involves the nitrosation of N-methyl-DL-phenylalanine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction is carried out at low temperatures to control the formation of the nitroso group .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-methyl-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso derivatives.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
N-Nitroso-N-methyl-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to protein modification and enzyme inhibition.
Medicine: Investigated for its potential role in drug development and cancer research.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Nitroso-N-methyl-DL-phenylalanine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect their function. This compound is known to target specific enzymes and pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Uniqueness
N-Nitroso-N-methyl-DL-phenylalanine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its nitroso group is particularly reactive, making it a valuable tool in research applications .
Properties
IUPAC Name |
2-[methyl(nitroso)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-12(11-15)9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGUHURLWSHFBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676073 |
Source
|
Record name | 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41867-08-7 |
Source
|
Record name | 2-[Methyl(nitroso)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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